2-(Pyrrolidin-3-yl)pyrazine dihydrochloride is a chemical compound with significant relevance in scientific research, particularly in medicinal chemistry. This compound features a pyrazine ring substituted with a pyrrolidine moiety, which contributes to its biological activity and potential therapeutic applications. The molecular formula for this compound is C8H11N3·2HCl, indicating it contains two hydrochloride groups.
This compound can be classified under the category of heterocyclic compounds, specifically as a derivative of pyrazine. Pyrazines are six-membered aromatic rings containing two nitrogen atoms at non-adjacent positions. The presence of the pyrrolidine group enhances its pharmacological properties. Sources for this compound include various chemical suppliers and research publications that focus on pyrazine derivatives and their applications in drug discovery.
The synthesis of 2-(Pyrrolidin-3-yl)pyrazine dihydrochloride typically involves multi-step organic reactions. While specific protocols for this exact compound are not extensively documented, general methods for synthesizing pyrrolidine derivatives can be applied. Common approaches include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity.
The molecular structure of 2-(Pyrrolidin-3-yl)pyrazine dihydrochloride consists of a pyrazine ring bonded to a pyrrolidine group at the 3-position. The structural representation can be summarized as follows:
The three-dimensional conformation can be analyzed using computational chemistry tools to predict its interaction with biological targets.
The reactivity of 2-(Pyrrolidin-3-yl)pyrazine dihydrochloride can be explored through various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
The mechanism of action for 2-(Pyrrolidin-3-yl)pyrazine dihydrochloride is primarily linked to its interactions with specific biological targets, such as enzymes or receptors involved in disease pathways. Research indicates that compounds with similar structures may function as inhibitors or modulators within cellular signaling pathways. Detailed studies are necessary to elucidate the exact biochemical interactions and pharmacodynamics associated with this compound.
The physical properties of 2-(Pyrrolidin-3-yl)pyrazine dihydrochloride include:
Chemical properties include stability under standard laboratory conditions, although specific data regarding degradation pathways or reactivity under extreme conditions would require further investigation.
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride has potential applications in various fields:
Further research into its efficacy and safety profiles will help establish its role in therapeutic applications.
The emergence of 2-(pyrrolidin-3-yl)pyrazine dihydrochloride (CAS: 1003561-82-7, 1402664-82-7) reflects medicinal chemistry's strategic shift toward sp³-enriched scaffolds to address the limitations of flat aromatic systems. Characterized by the molecular formula C₈H₁₁N₃·2HCl and a molecular weight of 222.12 g/mol, this off-white to pale yellow powder exhibits ≥98% purity and requires storage at 0–8°C for stability [1]. Its core structure integrates a pyrrolidine ring—a saturated five-membered nitrogen heterocycle—with a pyrazine heteroaromatic system, creating a hybrid pharmacophore with distinct three-dimensionality.
The pyrrolidine moiety's significance is well-established, appearing in 37 FDA-approved drugs due to its ability to enhance structural complexity and target selectivity [2]. Unlike planar scaffolds, pyrrolidine's pseudorotation (conformational flexibility) enables optimal binding with enantioselective proteins, while its hydrogen-bonding capacity (DonorHB: 1.0, AcceptHB: 1.5) improves solubility and pharmacokinetic profiles [2]. As Table 1 illustrates, pyrrolidine surpasses pyrrole and cyclopentane in key parameters critical for drug design:
Table 1: Physicochemical Comparison of Pyrrolidine with Related Scaffolds [2]
Parameter | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
LogS | -2.642 | 0.854 | -0.175 |
PSA (Ų) | 0 | 16.464 | 13.964 |
Hydrogen Bonding | None | Moderate | Weak |
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride has evolved into a privileged intermediate for modulating disease-relevant biological pathways. Its structural motifs align with key requirements for CNS-active therapeutics: a polar surface area (PSA) of ~16.5 Ų and moderate LogP (0.459), properties conducive to blood-brain barrier (BBB) penetration [1] [2]. Derivatives like 3-(pyrazine-2-yl)oxazolidin-2-ones exhibit BBB permeability in PAMPA assays, critical for targeting neurological malignancies [3].
Table 2: Key Therapeutic Applications of Pyrazine-Pyrrolidine Hybrids
Therapeutic Area | Biological Target | Derivative Example | Activity |
---|---|---|---|
Oncology | Mutant IDH1 | 3-Pyrazine-2-yl-oxazolidin-2-ones | Suppresses D-2-HG production in gliomas |
Immuno-oncology | HPK1 | Pyrrolo[2,3-b]pyrazine-based degraders | Enhances anti-tumor T-cell responses |
CNS Disorders | Neurotransmitter systems | Unmodified scaffold | Neuroscience research tool |
Kinase-Driven Cancers | Checkpoint Kinase 1 (Chk1) | 5-(Pyridin-2-yl-amino)-pyrazine-2-carbonitriles | DNA damage response inhibition |
In oncology, the compound’s derivatives inhibit mutant isocitrate dehydrogenase 1 (IDH1), a driver in >70% of gliomas and AML cases. By suppressing D-2-hydroxyglutarate (D-2-HG) production—an oncometabolite—these compounds restore normal cellular differentiation [3]. Similarly, pyrrolo[2,3-b]pyrazine-based bifunctional molecules degrade hematopoietic progenitor kinase 1 (HPK1), a negative regulator of T-cell activation. HPK1 degradation potentiates anti-tumor immunity, showing promise in solid tumors [7].
The scaffold’s versatility extends to kinase inhibition. For instance, 5-(pyridin-2-yl-amino)pyrazine-2-carbonitriles, synthesized from analogous pyrazine-pyrrolidine precursors, inhibit Checkpoint Kinase 1 (Chk1), sensitizing cancer cells to DNA-damaging agents . In SHP2-driven cancers (e.g., lung, liver), pyrazine derivatives incorporating proline linkers—structurally related to 2-(pyrrolidin-3-yl)pyrazine—allosterically inhibit SHP2 phosphatase, disrupting RAS-ERK signaling [8].
Table 3: Synthetic Applications of 2-(Pyrrolidin-3-yl)pyrazine Dihydrochloride
Application | Reaction Type | Product Utility |
---|---|---|
Nucleophilic Substitution | Chloropyrazine displacement | Agrochemical intermediates |
Reductive Amination | Pyrrolidine nitrogen alkylation | Kinase inhibitors (e.g., Chk1, IDH1) |
Amide Coupling | Carboxylation of alcohol | SHP2 allosteric inhibitors |
Metal-Catalyzed Coupling | Suzuki-Miyaura on pyrazine | Fragment libraries for DEL synthesis |
Additionally, the dihydrochloride salt’s solubility enables its use in DNA-encoded library (DEL) synthesis and as an analytical standard for quantifying related metabolites in complex matrices [1] [4]. Its role in generating fragment libraries underscores its value in probing underexplored chemical space for novel therapeutic candidates.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: